2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPHXJHOLWHHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features an imidazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of approximately 423.56 g/mol. The presence of the imidazole core is significant, as it is known for various biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity, impacting various signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µM) | Reference Antibiotic | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20–40 | Ceftriaxone | 4 |
| Escherichia coli | 40–70 | Ceftriaxone | 0.1 |
These results suggest that while the compound exhibits antibacterial properties, it may not be as potent as some standard antibiotics but still holds potential for further development as an antimicrobial agent .
Anti-inflammatory Activity
Studies have indicated that compounds with similar structures can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The imidazole derivatives have been explored for their anticancer potential. Research indicates that compounds in this class can inhibit histone deacetylase (HDAC), an important target in cancer therapy. By inhibiting HDAC, these compounds may induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
Study on Antimicrobial Efficacy : A study conducted on various imidazole derivatives, including the target compound, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, which were promising compared to control drugs .
Anti-inflammatory Assessment : Another research effort evaluated the anti-inflammatory effects of related compounds through in vivo models. The findings indicated a marked reduction in inflammatory markers, supporting the hypothesis that the imidazole core contributes to anti-inflammatory activity .
Scientific Research Applications
The compound 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a molecule with a variety of potential applications, based on its structural features and the known activities of similar compounds.
Synthesis
The synthesis of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide requires multiple steps involving the optimization of reaction conditions to get high yields and purity.
Potential Applications
The potential applications of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide include:
- Interaction studies are critical to understand how this compound interacts with biological targets. These studies typically involve:
- Binding assays to determine the affinity of the compound for its target.
- Cell-based assays to assess the compound's effect on cellular function.
- Structural studies to visualize the compound's binding mode.
Such studies help elucidate the mechanism of action and guide further modifications for improved efficacy.
Structural Analogues and Activities
Several compounds share structural similarities with 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-methoxyphenyl)-thiazol-2-amide | Thiazole and methoxy group | Antimicrobial activity |
| 5-(4-chlorophenyl)-1H-imidazole derivatives | Imidazole core with phenyl substitutions | Anticancer properties |
| 2-(4-methylphenyl)-thiazol derivatives | Thiazole ring with methyl substitution | Anti-inflammatory effects |
The uniqueness of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific combination of a methoxy group on the phenyl ring and a sulfur-containing linkage, which enhances its biological activity compared to other related compounds. This specific arrangement may lead to distinct interactions at molecular targets, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on their core heterocycles, substituents, and reported biological activities:
Key Observations:
Core Heterocycle Influence :
- The imidazole core in the target compound and may offer enhanced hydrogen-bonding and π-π stacking interactions compared to thiazole (as in ) or 1,2,4-triazole derivatives (). This could translate to higher binding affinity in biological systems.
- Thioether linkages are common across all analogues, suggesting their role in stabilizing molecular conformation or enhancing lipophilicity .
The THF-methyl acetamide side chain may enhance solubility compared to purely aromatic or alkyl chains (e.g., ethyl esters in ).
Biological Activity: Thiazole-based analogues () exhibit selective cytotoxicity against cancer cells (e.g., A549 lung adenocarcinoma), with IC₅₀ values in the micromolar range. The target compound’s imidazole-thioether scaffold could similarly target proliferative pathways but requires empirical validation.
Data Table: Spectral and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
